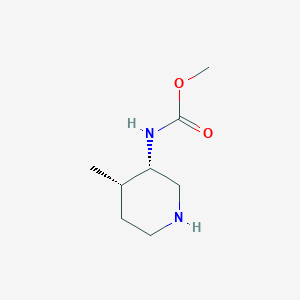
2-Fluor-3-nitro-5-(Trifluormethyl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Die Trifluormethylgruppe, die in „2-Fluor-3-nitro-5-(Trifluormethyl)pyridin“ vorhanden ist, ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten . So enthält beispielsweise Travoprost, ein potenter Prostaglandin-F-Rezeptoragonist, der zur Behandlung von Glaukom eingesetzt wird, eine Trifluormethylgruppe .
Agrochemische Anwendungen
Trifluormethylpyridine, einschließlich „this compound“, sind wichtige strukturelle Motive in aktiven agrochemischen Wirkstoffen . Sie werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-Butyl war das erste Trifluormethylpyridinderivat, das auf den agrochemischen Markt gebracht wurde .
Synthese von Pflanzenschutzmitteln
“this compound” kann bei der Synthese verschiedener Pflanzenschutzmittel verwendet werden . So wird beispielsweise 2,3-Dichlor-5-(Trifluormethyl)pyridin (2,3,5-DCTF) zur Herstellung verschiedener Pflanzenschutzmittel verwendet .
Zwischenprodukt in der chemischen Synthese
“this compound” wird als Zwischenprodukt in der chemischen Synthese verwendet . Es kann zur Herstellung anderer komplexer Moleküle sowohl in der pharmazeutischen als auch in der agrochemischen Industrie verwendet werden .
Veterinärmedizinische Anwendungen
Trifluormethylpyridine, einschließlich „this compound“, werden auch in der Veterinärmedizin eingesetzt . Sie werden in der Formulierung von Tierarzneimitteln verwendet .
Zukünftige Anwendungen
Angesichts der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und der besonderen Merkmale des Pyridinrestes ist zu erwarten, dass in Zukunft viele neuartige Anwendungen von „this compound“ entdeckt werden .
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It is known that the trifluoromethyl group can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Fluoropyridines have been noted for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Pharmacokinetics
The presence of fluorine in organic molecules can significantly affect pharmaceutical growth .
Result of Action
It is known that fluorine-containing compounds make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Action Environment
The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Safety and Hazards
Zukünftige Richtungen
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for the research and development of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine and its derivatives.
Eigenschaften
IUPAC Name |
2-fluoro-3-nitro-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBXIMNAPLIFHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512960 |
Source


|
| Record name | 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72587-16-7 |
Source


|
| Record name | 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)



